REACTION_CXSMILES
|
[N-:1]=[N+:2]=[N-:3].[Na+].[O:5]1[CH2:9][CH2:8][CH:7]([CH2:10]OS(C)(=O)=O)[CH2:6]1>CN(C=O)C.O>[N:1]([CH2:10][CH:7]1[CH2:8][CH2:9][O:5][CH2:6]1)=[N+:2]=[N-:3] |f:0.1|
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
2.76 g
|
Type
|
reactant
|
Smiles
|
O1CC(CC1)COS(=O)(=O)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extract with Et2O (2×50 mL)
|
Type
|
WASH
|
Details
|
Wash the combined organic layers with H2O (2×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry (anhydr Na2SO4)
|
Type
|
CUSTOM
|
Details
|
rotary evaporate (40° C.)
|
Name
|
|
Type
|
product
|
Smiles
|
N(=[N+]=[N-])CC1COCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: PERCENTYIELD | 61.6% | |
YIELD: CALCULATEDPERCENTYIELD | 61.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |